Dimethyl 2-methylterephthalate

Polymer synthesis Monomer purification Melt processing

Researchers requiring the specific 'jacketing' steric effect for mesogen-jacketed liquid crystal polymer (MJLCP) synthesis must use the 2-methyl-substituted monomer; unsubstituted DMT cannot recapitulate the required mesophase behavior. This product directly addresses that structural dependency. - 65.1°C lower melting point (Tm = 75.5°C) vs. unsubstituted DMT, reducing sublimation loss and energy input during melt-phase polycondensation. - 7.2°C higher atmospheric boiling point (295.2°C) provides a measurable volatility advantage for stoichiometric control. - Supplied at 98% purity with full batch-specific QC documentation, ensuring reproducible monomer reactivity ratios.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 14186-60-8
Cat. No. B084221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-methylterephthalate
CAS14186-60-8
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3
InChIKeyDXIRJLBDSXBZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-methylterephthalate: Specifications and Procurement Baseline


Dimethyl 2-methylterephthalate (CAS: 14186-60-8; molecular formula: C11H12O4; molecular weight: 208.21 g/mol) is a methyl-substituted derivative of terephthalic acid dimethyl ester [1]. It is characterized by two methyl ester groups at the 1- and 4-positions of the benzene ring with an additional methyl substituent at the 2-position, yielding a white to off-white solid with a melting point of 75.5°C and a boiling point of 156°C at 10 Torr [2]. The compound is commercially available at purities typically ranging from 95% to 98% and is primarily utilized as a monomer or intermediate in polymer synthesis .

Monomer for mesogen-jacketed liquid crystal polymer (MJLCP) synthesis
Lower melting point supports melt-phase polycondensation workflows
2-Methyl substitution determines polymer thermotropic phase behavior

Why Positional Isomers Cannot Substitute This Monomer


The 2-position methyl substituent in dimethyl 2-methylterephthalate introduces steric hindrance and alters electronic distribution on the aromatic ring, directly affecting monomer reactivity ratios during polycondensation, the solubility of resulting polymers in organic solvents, and the thermotropic liquid crystalline phase behavior of the final polymeric materials [1]. Unsubstituted dimethyl terephthalate (DMT, CAS 120-61-6) lacks this steric and electronic perturbation and produces polymers with fundamentally different thermal transitions, melt processability windows, and solubility profiles [2]. Substitution with alternative positional isomers (e.g., 2,5- or 2,3-substitution patterns) or different functional groups yields monomers that cannot recapitulate the specific phase behavior and processing characteristics required for mesogen-jacketed liquid crystal polymer (MJLCP) synthesis, where the 2-methyl group serves as a critical structural determinant [3]. Therefore, generic substitution without re-optimizing the entire polymerization protocol and re-characterizing the resultant material properties introduces unacceptable performance variability.

Steric group
2-Methyl substituent present
Lacks 2-methyl; unsubstituted (DMT)
Polymer architecture
Enables MJLCP jacketing effect and mesophase
May not induce MJLCP mesophase; different polymer class
Melt behavior
Lower melting point; distinct processing window
Higher melting point; alters polycondensation profile
Positional isomers or functional group variations may fail to reproduce the required steric hindrance and electronic effects, leading to polymers with different thermal and solubility profiles.

Quantifiable Differentiation for Procurement Decisions


Melting Point Reduction vs. Unsubstituted DMT

The 2-methyl substituent in dimethyl 2-methylterephthalate substantially lowers the melting point compared to unsubstituted dimethyl terephthalate (DMT), a direct consequence of disrupted molecular planarity and reduced crystal lattice packing efficiency [1]. This lower melting point can facilitate easier handling, purification via recrystallization, and melt-phase polycondensation processes that require monomer homogeneity in the molten state prior to polymerization initiation [2].

Melting Point Reduction
Reported
75.5 °C target vs 140.6 °C DMT
65.1 °C lower (≈46% reduction)
Lower Tm supports melt processing and recrystallization purification workflows.
Standard atmospheric pressure values.
Polymer synthesis Monomer purification Melt processing

Boiling Point Elevation vs. Unsubstituted DMT

At atmospheric pressure (760 mmHg), dimethyl 2-methylterephthalate exhibits a boiling point approximately 7°C higher than unsubstituted dimethyl terephthalate [1]. This modest elevation is attributable to the increased molecular weight and altered intermolecular interactions conferred by the additional 2-methyl group .

Boiling Point Elevation
Reported
295.2 °C target vs 288 °C DMT
≈7.2 °C higher
Modestly higher boiling point may reduce monomer sublimation during polycondensation.
At 760 mmHg; literature values.
Volatility Thermal stability Distillation

Structural Requirement for Mesogen-Jacketed Liquid Crystal Polymers

Dimethyl 2-methylterephthalate (MW = 208.21 g/mol) is a critical precursor for synthesizing vinyl terephthalic acid-based mesogen-jacketed liquid crystal polymers (MJLCPs) . The 2-methyl substituent is structurally essential for achieving the 'jacketing' effect wherein the rigid side groups force the flexible polymer backbone into an extended chain conformation, yielding the characteristic thermotropic liquid crystalline phase behavior [1]. Unsubstituted dimethyl terephthalate (MW = 194.18 g/mol) lacks the 2-methyl group and cannot generate the requisite steric hindrance and conformational constraint needed to induce MJLCP architecture; its derived polymers exhibit fundamentally different phase transition temperatures and mesophase types [2].

MJLCP Structural Requirement
Class-level
Target: 2-methyl enables jacketing effect → mesophase
DMT: lacks 2-methyl; polymers do not exhibit MJLCP phase
2-Methyl substituent is structurally linked to MJLCP architecture induction.
Class-level inference; validate with DSC and POM.
Liquid crystal polymers Mesogen-jacketed polymers Thermotropic behavior

Permeation Coefficient for Barrier Property Assessment

Dimethyl 2-methylterephthalate has been characterized with a permeation coefficient of 4.5 × 10⁻⁶ cm/s in studies relevant to its incorporation into polystyrene matrices for packaging and insulation applications . This quantitative permeation value serves as a baseline for evaluating barrier property modifications when the compound is copolymerized or blended with polystyrene systems.

Permeation Coefficient
Data to verify
4.5 × 10⁻⁶ cm/s
Reported baseline for barrier-property screening in polystyrene matrices.
Source conditions not fully specified; confirm independently.
Barrier properties Polystyrene modification Permeation

Procurement-Motivated Application Scenarios


Synthesis of Mesogen-Jacketed Liquid Crystal Polymers (MJLCPs)

Researchers synthesizing vinyl terephthalic acid-based mesogen-jacketed liquid crystal polymers (MJLCPs) should procure dimethyl 2-methylterephthalate specifically, as the 2-methyl group is structurally indispensable for inducing the 'jacketing' steric effect that drives the polymer backbone into an extended-chain conformation and enables thermotropic liquid crystalline phase behavior [1]. Substitution with unsubstituted dimethyl terephthalate (DMT, CAS 120-61-6) would yield polymers lacking the required mesophase characteristics and is therefore unsuitable for this application class [2].

Melt-Phase Polycondensation with Reduced Monomer Melting Point

For polymerization protocols conducted under melt-phase conditions, the 65.1°C reduction in melting point of dimethyl 2-methylterephthalate (Tm = 75.5°C) relative to unsubstituted DMT (Tm = 140.6°C) offers operational advantages including reduced heating energy requirements and lower risk of premature monomer sublimation or thermal degradation during reactor charging and initial melt homogenization stages [1][2].

High-Temperature Polycondensation with Reduced Monomer Volatility

In high-temperature polycondensation reactions where monomer loss through sublimation compromises stoichiometric control and final polymer molecular weight, the approximately 7.2°C higher atmospheric boiling point of dimethyl 2-methylterephthalate (295.2°C at 760 mmHg) relative to DMT (288°C) may provide a marginal but quantifiable advantage in volatility reduction [1][2].

Polystyrene Copolymerization for Barrier Property Investigation

Investigators exploring the incorporation of terephthalate-based monomers into polystyrene matrices for modified barrier properties may utilize the reported permeation coefficient of 4.5 × 10⁻⁶ cm/s as a reference datum for experimental design and material characterization [1]. Users are advised to confirm experimental conditions with suppliers and to establish internal baseline measurements for their specific formulations.

Application
Selection Property
Validation Focus
Synthesis of mesogen-jacketed liquid crystal polymers (MJLCPs)
Monomer with 2-methyl substitution essential for jacketing effect
Liquid crystalline phase behavior by DSC, POM, XRD
Melt-phase polycondensation with reduced monomer melting point
Lower melting point supports easier melt processing and homogeneity
Thermal analysis, monomer purity, reactor charging efficiency
High-temperature polycondensation with reduced monomer sublimation
Moderately elevated boiling point may reduce volatility loss
Sublimation monitoring and stoichiometric control
Barrier property investigation in polystyrene matrices
Reported permeation coefficient as reference baseline
Permeation testing and barrier characterization

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